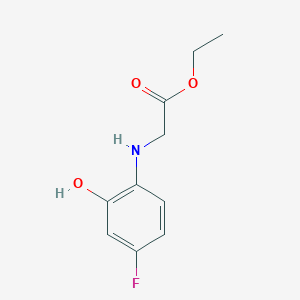

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

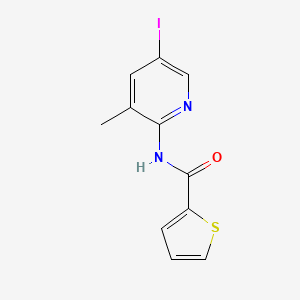

Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate is a laboratory chemical used for scientific research and development . It’s a compound that contains a fluorine atom, which can give these compounds new functions and make them have better performance .

Synthesis Analysis

The synthesis of fluorinated compounds like this compound has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . The direct formation of the C-F bond by fluorinase is the most effective and promising method .Aplicaciones Científicas De Investigación

Polymer-Drug Conjugates for Enhanced Stability The development of macromolecular prodrugs has utilized compounds like Ethyl N-(4-fluoro-2-hydroxyphenyl)glycinate for the synthesis of stable drug-polymer conjugates. These conjugates demonstrate enhanced hydrolytic stability in physiological conditions, which is crucial for maintaining the efficacy of therapeutic agents during systemic circulation. The strategy aims to improve drug solubility, reduce toxicity, and enable controlled release mechanisms (Nichifor, Coessens, & Schacht, 1995).

Biodegradable Materials for Musculoskeletal Applications Research into biodegradable blends of polymers for musculoskeletal applications has explored the use of this compound derivatives. These materials have shown promising miscibility and osteocompatibility, essential for bone tissue engineering. The ability of such blends to support cell adhesion and proliferation, while providing an environment conducive to phenotypic expression and matrix synthesis of osteoblasts, underscores their potential as biomaterials for bone regeneration and repair (Deng et al., 2008).

Degradation Studies of Biodegradable Polymers The degradation behavior of polyaminophosphazenes, which include this compound derivatives, has been studied in detail to assess their suitability for biomedical applications. These studies focus on understanding how various factors such as the hydrolytic environment and polymer processing influence the degradation kinetics. Such insights are vital for designing materials that degrade at a controlled rate, making them suitable for drug delivery systems and tissue engineering scaffolds (Andrianov & Marin, 2006).

Synthesis of Novel Compounds this compound serves as a precursor in the synthesis of complex molecules, such as pyrroles, via base-catalyzed intramolecular reactions. This demonstrates the compound's versatility in organic synthesis, offering pathways to create novel molecules with potential applications in pharmaceuticals and material science (Hombrecher & Horter, 1990).

Advanced Materials for Biomedical Applications The study of polyurethanes with pendant hydroxyl groups, which can be synthesized from this compound, highlights the potential of such materials in biomedical applications. These polyurethanes exhibit unique properties such as amorphous structure and variable glass transition temperatures, making them suitable for use in medical devices and implants (Ubaghs, Fricke, Keul, & Höcker, 2004).

Propiedades

IUPAC Name |

ethyl 2-(4-fluoro-2-hydroxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-2-15-10(14)6-12-8-4-3-7(11)5-9(8)13/h3-5,12-13H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITUSRPZJDDGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]propyl})amine](/img/structure/B2916133.png)

![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916146.png)